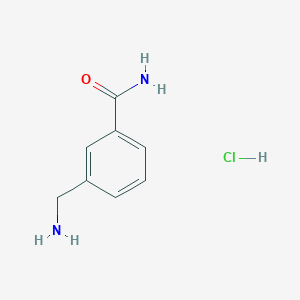

3-(Aminomethyl)benzamide hydrochloride

Description

BenchChem offers high-quality 3-(Aminomethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJWSTKNVRDIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903556-10-5 | |

| Record name | 3-(aminomethyl)benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanism of Action: 3-(Aminomethyl)benzamide Hydrochloride

An In-Depth Technical Guide for Drug Development & Chemical Biology

Executive Summary

3-(Aminomethyl)benzamide hydrochloride (CAS: 102562-86-7) is a small-molecule inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme family. Structurally related to the classical reference inhibitor 3-aminobenzamide (3-AB), this compound features a benzamide pharmacophore essential for active site binding, modified with a 3-aminomethyl "handle."

While often utilized as a chemical building block in fragment-based drug design (FBDD) due to the reactivity of its primary amine, its core biological activity is defined by competitive inhibition of PARP-1 and PARP-2 at the NAD+ binding site. This mechanism disrupts the Base Excision Repair (BER) pathway, leading to the accumulation of single-strand breaks (SSBs) and subsequent synthetic lethality in recombination-deficient cells, or the preservation of cellular NAD+ pools during oxidative stress.

Chemical Identity & Physicochemical Properties

Understanding the structural distinction between the classic 3-AB and 3-(Aminomethyl)benzamide is critical for experimental design, particularly regarding solubility and conjugation potential.

| Property | 3-(Aminomethyl)benzamide HCl | 3-Aminobenzamide (Reference) |

| Structure | Benzamide core with a -CH₂-NH₂ group at the meta position.[1] | Benzamide core with a direct -NH₂ group at the meta position.[1] |

| CAS Number | 102562-86-7 (HCl salt) | 3544-24-9 |

| Basicity (pKa) | ~9.0 - 10.0 (Aliphatic amine). Highly basic; protonated at physiological pH. | ~4.0 - 5.0 (Aniline). Weakly basic; neutral at physiological pH. |

| Solubility | High aqueous solubility (due to ionic HCl salt form). | Moderate; often requires DMSO/Ethanol. |

| Primary Utility | Functionalizable scaffold (linker-ready); PARP inhibition. | Standard reference inhibitor for PARP biology.[2] |

Key Insight: The methylene bridge (–CH₂–) in 3-(Aminomethyl)benzamide decouples the amine from the aromatic ring's resonance system. This makes the amine more nucleophilic and basic, allowing it to serve as a "linker handle" for attaching fluorophores, biotin, or other ligands without significantly disrupting the benzamide's binding to the PARP active site.

Mechanism of Action: PARP Inhibition

The biological activity of 3-(Aminomethyl)benzamide is driven by the benzamide pharmacophore , which mimics the nicotinamide moiety of Nicotinamide Adenine Dinucleotide (NAD+).

Molecular Target Binding

-

Target: PARP-1 (primary nuclear target) and PARP-2.

-

Binding Site: The catalytic domain of the PARP enzyme, specifically the Nicotinamide-binding pocket .

-

Interaction Mode:

-

Hydrogen Bonding: The amide group of the benzamide ring forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 (residue numbering based on human PARP-1). This mimics the hydrogen bonding pattern of the natural substrate, Nicotinamide.

-

Stacking Interactions: The phenyl ring engages in

-stacking interactions with Tyr907 , stabilizing the inhibitor within the active site. -

Steric Occlusion: By occupying this pocket, 3-(Aminomethyl)benzamide physically prevents NAD+ from entering, thereby halting the catalytic transfer of ADP-ribose units.

-

Functional Consequences

The inhibition of PARP catalytic activity triggers a cascade of downstream effects:

-

Inhibition of PARylation: PARP normally adds poly(ADP-ribose) (PAR) chains to itself (automodification) and histones/repair proteins. 3-(Aminomethyl)benzamide blocks this PTM (Post-Translational Modification).

-

DNA Repair Blockade: Without PAR chains, the scaffold required to recruit downstream repair factors (like XRCC1 and Ligase III) for Base Excision Repair (BER) fails to assemble.

-

NAD+ Conservation: In conditions of massive oxidative stress (e.g., ischemia-reperfusion injury), overactivation of PARP depletes cellular NAD+ and ATP, leading to necrotic cell death. 3-(Aminomethyl)benzamide prevents this depletion, shifting the cell fate from necrosis to survival or apoptosis.

Visualization: The PARP Inhibition Pathway

The following diagram illustrates the catalytic cycle of PARP and the specific blockade point of 3-(Aminomethyl)benzamide.

Figure 1: Mechanism of PARP inhibition by 3-(Aminomethyl)benzamide, highlighting the blockade of NAD+ utilization and downstream repair signaling.

Experimental Protocols

In Vitro PARP Inhibition Assay (IC50 Determination)

This protocol validates the potency of 3-(Aminomethyl)benzamide against purified PARP-1 enzyme.

Reagents:

-

Purified human PARP-1 enzyme (0.5 units/well).

-

Substrate: Biotinylated NAD+ (25 µM).

-

Activated DNA (10 µg/mL) to stimulate PARP.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

-

Inhibitor: 3-(Aminomethyl)benzamide HCl (Serial dilution: 1 nM to 100 µM).

Workflow:

-

Plate Preparation: Coat 96-well strip plates with histones (substrate for PARylation) overnight at 4°C. Wash 3x with PBS-T.

-

Reaction Assembly: Add Assay Buffer containing Activated DNA and PARP-1 enzyme to wells.

-

Inhibitor Addition: Add 3-(Aminomethyl)benzamide HCl at varying concentrations. Incubate for 15 min at RT to allow equilibrium binding.

-

Initiation: Add Biotinylated NAD+ to start the reaction. Incubate for 60 min at RT.

-

Detection: Wash wells. Add Streptavidin-HRP conjugate (1:1000). Incubate 30 min. Wash. Add TMB substrate and measure OD450.

-

Analysis: Plot OD450 vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

Cellular PAR Formation Assay (Immunofluorescence)

To verify target engagement in cellulo.

-

Seeding: Seed HeLa or U2OS cells on coverslips.

-

Treatment: Pre-treat cells with 3-(Aminomethyl)benzamide (e.g., 10 µM) for 1 hour.

-

Damage Induction: Treat with H₂O₂ (1 mM, 10 min) or MNNG to induce DNA breaks and massive PARP activation.

-

Fixation: Fix immediately with ice-cold methanol/acetone (1:1) for 10 min. (Crucial: Formaldehyde fixation can mask PAR chains).

-

Staining: Block with 5% BSA. Incubate with anti-PAR antibody (clone 10H) followed by secondary AlexaFluor-488 antibody.

-

Observation: Control cells will show bright nuclear PAR staining. 3-(Aminomethyl)benzamide treated cells should show abrogated nuclear fluorescence , confirming inhibition.

Applications in Medicinal Chemistry

Beyond direct inhibition, 3-(Aminomethyl)benzamide is highly valued as a linker-ready scaffold .

-

PROTAC Design: The primary amine on the methyl group serves as an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., VHL or Cereblon ligands), enabling the design of PARP degraders.

-

Fluorescent Probes: Conjugation with FITC or Rhodamine via the aminomethyl group creates PARP-specific imaging agents for detecting DNA damage foci.

-

Fragment Linking: In fragment-based drug discovery, the aminomethyl group allows for "fragment growing" to probe adjacent pockets in the PARP active site or to improve pharmacokinetic properties (solubility).

References

-

BenchChem. 3-(Aminomethyl)benzamide (CAS 102562-86-7) Technical Data. (Accessed 2026).[1] Link

-

MedChemExpress. 3-Aminobenzamide (PARP-IN-1) Biological Activity & Protocols.[3] (Standard reference for benzamide mechanism).[2] Link

-

PubChem. Compound Summary: 3-(Aminomethyl)benzamide.[4] National Library of Medicine. Link

-

Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[5][6][7][8] Pharmacological Reviews, 54(3), 375-429. (Foundational review on benzamide PARP inhibition mechanism). Link

Sources

- 1. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzamide | PARP | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-(Aminomethyl)benzamide Hydrochloride PARP Inhibition

The following technical guide details the pharmacological profile, experimental utility, and assay protocols for 3-(Aminomethyl)benzamide hydrochloride , distinct from but structurally related to the classic reference inhibitor 3-Aminobenzamide (3-AB).

Executive Summary

3-(Aminomethyl)benzamide hydrochloride (CAS: 102562-86-7) is a benzamide-derived small molecule fragment used in the structural optimization and mechanistic study of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] While structurally analogous to the canonical reference compound 3-Aminobenzamide (3-AB) , the presence of a methylene linker (

This guide provides the specific pharmacological context for this compound, differentiating it from first-generation inhibitors, and outlines precise protocols for validating its activity via enzymatic and cellular assays.

Chemical & Pharmacological Profile

Structural Identity & Distinction

It is critical to distinguish the target compound from 3-AB to ensure experimental validity.

| Feature | 3-(Aminomethyl)benzamide HCl | 3-Aminobenzamide (3-AB) |

| Structure | Benzamide with | Benzamide with |

| CAS Number | 102562-86-7 | 3544-24-9 |

| Role | Structural Probe / SAR Fragment | Classic Reference Inhibitor |

| Binding Mode | NAD+ Mimetic (Catalytic Competitor) | NAD+ Mimetic (Catalytic Competitor) |

| Key Difference | Increased flexibility/length of 3-substituent | Rigid attachment of amine |

Mechanism of Action

Like other benzamide derivatives, 3-(Aminomethyl)benzamide functions as a competitive inhibitor at the nicotinamide-binding pocket of the PARP catalytic domain (ARTD1/PARP1 and ARTD2/PARP2).

-

Pharmacophore: The benzamide carboxamide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 active site (homologous residues in PARP2).

-

3-Position Interaction: The substituent at the 3-position extends towards the solvent interface or adjacent hydrophobic pockets. The aminomethyl group provides a different hydrogen-bonding geometry compared to the direct amine in 3-AB, often used in Fragment-Based Drug Discovery (FBDD) to probe the "ribose-binding" shelf of the enzyme.

Pathway Visualization

The following diagram illustrates the PARP activation pathway and the specific intervention point of benzamide inhibitors.

Caption: Competitive inhibition mechanism blocking NAD+ utilization and preventing auto-PARylation.

Experimental Protocols

To characterize the activity of 3-(Aminomethyl)benzamide HCl, researchers must employ a Universal Colorimetric PARP Assay . This protocol validates the compound's ability to inhibit the transfer of ADP-ribose from Biotinylated-NAD+ to histone substrates.

In Vitro PARP1 Inhibition Assay (HTS Compatible)

Objective: Determine the IC50 of 3-(Aminomethyl)benzamide HCl.

Reagents Required:

-

Recombinant Human PARP1 Enzyme (High Specific Activity).

-

Substrate: Histone mixture (coated on 96-well plate).

-

Co-factor: Biotinylated-NAD+ (Bio-NAD+).

-

Detection: Streptavidin-HRP + TMB Substrate.

-

Inhibitor: 3-(Aminomethyl)benzamide HCl (dissolved in DMSO or Water; HCl salt is water soluble).

Protocol Workflow:

-

Preparation:

-

Dilute PARP1 enzyme in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

-

Prepare a serial dilution of 3-(Aminomethyl)benzamide HCl (Range: 0.1 µM to 1000 µM). Note: Benzamide analogs often have IC50s in the µM range, unlike nM clinical inhibitors like Olaparib.

-

-

Reaction Setup:

-

Add 50 µL of diluted Inhibitor to Histone-coated wells.

-

Add 20 µL of PARP1 Enzyme. Incubate 10 min at RT (allows inhibitor binding).

-

Initiate reaction by adding 30 µL of PARP Cocktail (Bio-NAD+ + Activated DNA).

-

-

Incubation:

-

Incubate for 60 minutes at Room Temperature.

-

-

Detection:

-

Wash plate 3x with PBS-T (0.1% Tween-20).

-

Add 50 µL Streptavidin-HRP. Incubate 30 min.

-

Wash 3x. Add 100 µL TMB substrate.

-

Stop reaction with 100 µL 1N H2SO4 or HCl.

-

-

Analysis:

-

Read Absorbance at 450 nm .

-

Calculate % Inhibition:

.

-

Workflow Diagram

Caption: Step-by-step workflow for the colorimetric PARP inhibition assay.

Data Analysis & Interpretation

Expected Results

When testing 3-(Aminomethyl)benzamide HCl, expect a dose-dependent reduction in PARylation signal.

-

IC50 Estimation: Based on structural homology to 3-AB (IC50 ~30–50 µM), 3-(Aminomethyl)benzamide is expected to show moderate potency (µM range). It is a tool compound , not a clinical candidate (nM range).

-

Negative Control: Use unsubstituted Benzamide or water/DMSO vehicle.

-

Positive Control: Use 3-Aminobenzamide (3-AB) or Olaparib (if high sensitivity is needed).

Comparative Activity Table

| Compound | Potency Class | Primary Application | Binding Affinity |

| 3-(Aminomethyl)benzamide | Micromolar (µM) | SAR Fragment / Mechanistic Probe | Moderate |

| 3-Aminobenzamide (3-AB) | Micromolar (µM) | General Reference Standard | Moderate |

| Olaparib | Nanomolar (nM) | Clinical Therapeutic | High |

| Veliparib | Nanomolar (nM) | Clinical Therapeutic | High |

Troubleshooting

-

High Background: Ensure thorough washing between Streptavidin-HRP and TMB steps.

-

Low Signal: Verify the integrity of Bio-NAD+ (sensitive to freeze-thaw cycles) and ensure Activated DNA is present in the cocktail.

-

Solubility: The hydrochloride salt is water-soluble, but stock solutions (>10 mM) should be prepared fresh or stored at -20°C.

References

-

PubChem. 3-(Aminomethyl)benzamide (Compound).[1][2] National Library of Medicine. Available at: [Link]

-

MDPI. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1. (Context on aminomethyl linkers in PARP SAR). Available at: [Link]

-

Frontiers in Cell and Developmental Biology. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide. Available at: [Link][3][4][5][6]

Sources

- 1. 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(aminomethyl)-N-(oxan-3-ylmethyl)benzamide | C14H20N2O2 | CID 61869546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

Technical Guide: 3-(Aminomethyl)benzamide Hydrochloride in Medicinal Chemistry

Abstract

3-(Aminomethyl)benzamide hydrochloride (CAS: 102562-86-7 for the base/salt complex) is a critical bifunctional building block and fragment utilized in modern drug discovery. Distinct from the classic PARP inhibitor 3-aminobenzamide, this molecule features a methylene spacer that alters its steric and electronic profile, making it a preferred "flexible linker" in the design of kinase inhibitors and peptidomimetics. This guide provides a comprehensive technical analysis of its physicochemical properties, handling protocols, and its strategic application in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Distinctions

Core Chemical Profile

-

IUPAC Name: 3-(Aminomethyl)benzamide hydrochloride[1]

-

Common Synonyms: 3-AMB-HCl, m-(Aminomethyl)benzamide HCl

-

Molecular Weight: 186.64 g/mol (HCl salt); 150.18 g/mol (Free base)

-

Solubility: Highly soluble in Water (>50 mg/mL) and DMSO; sparingly soluble in non-polar solvents (DCM, Hexane).

The "Spacer" Effect: Structural Differentiation

A common error in experimental design is confusing this compound with 3-aminobenzamide (3-AB), a direct PARP inhibitor. The presence of the methylene (-CH₂-) bridge in 3-(Aminomethyl)benzamide significantly changes its pharmacophore:

-

Basicity: The amine is aliphatic (benzylamine type, pKa ~9.5), making it much more basic than the aniline in 3-AB (pKa ~4). This increases water solubility and alters hydrogen bond donor capability.

-

Flexibility: The methylene group introduces rotational freedom, allowing the amine to adopt different vectors for binding compared to the rigid aniline of 3-AB.

Figure 1: Structural distinction highlighting the methylene "spacer" that defines the chemical's utility.

Applications in Drug Discovery[3]

Fragment-Based Drug Discovery (FBDD)

3-(Aminomethyl)benzamide is an ideal "fragment" due to its low molecular weight (<300 Da) and high polarity. It is often screened against targets like Rock Kinase (ROCK) or Poly(ADP-ribose) polymerase (PARP) variants to identify novel binding pockets.

-

Mechanism: The benzamide moiety mimics the adenosine ring of ATP (binding to the hinge region of kinases), while the aminomethyl group extends into the solvent front or interacts with ribose-binding residues.

Scaffold Linking & Library Synthesis

The molecule serves as a bifunctional linker. The aromatic amide is stable, while the primary aliphatic amine is highly reactive for:

-

Amide Coupling: Reaction with carboxylic acids to extend the chain.

-

Reductive Amination: Reaction with aldehydes to form secondary amines.

-

Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.

Case Study: Kinase Inhibitor Design Research indicates that 3- and 4-(aminomethyl)benzamide motifs are effective linkers in Type II kinase inhibitors (e.g., Bcr-Abl inhibitors). The flexible linker allows the inhibitor to bypass bulky "gatekeeper" residues (like T315I in Abl kinase).[3]

Experimental Protocols

Handling & Stock Solution Preparation

Objective: Prepare a stable 100 mM stock solution for biological assays.

Reagents:

-

3-(Aminomethyl)benzamide HCl (Solid)[1]

-

DMSO (Anhydrous, Cell Culture Grade) or Sterile Water

Protocol:

-

Weighing: Accurately weigh 18.66 mg of the HCl salt.

-

Note: The HCl salt is hygroscopic. Weigh quickly in a low-humidity environment.

-

-

Solubilization: Add 1.0 mL of DMSO or Water.

-

Observation: The salt should dissolve rapidly. Mild vortexing (10-15 sec) is sufficient.

-

-

Sterilization (Optional): If using water for cell culture, filter through a 0.22 µm PVDF syringe filter. DMSO stocks do not typically require filtration if handled aseptically.

-

Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles >3 times.

Synthetic Application: General Amide Coupling

Objective: Conjugate 3-(Aminomethyl)benzamide to a carboxylic acid scaffold (R-COOH).

Mechanism: The HCl salt protects the amine. To react, the amine must be liberated in situ using a tertiary base.

Figure 2: Standard HATU-mediated coupling workflow utilizing the HCl salt.

Step-by-Step:

-

Dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration).

-

Add HATU (1.1 eq) and DIPEA (1.5 eq). Stir for 5-10 minutes to activate the acid.

-

Add 3-(Aminomethyl)benzamide HCl (1.1 eq).

-

Critical Step: Add a second portion of DIPEA (1.5 - 2.0 eq).

-

Reasoning: The first equivalent of base neutralizes the HCl salt; the second equivalent regenerates the free amine for the reaction. Failure to add excess base is the #1 cause of low yields.

-

-

Monitor reaction by LC-MS. The product peak (M+H) should appear within 2 hours.

Safety & Stability (MSDS Highlights)

| Parameter | Data | Notes |

| Signal Word | WARNING | |

| GHS Hazards | H315, H319, H335 | Irritating to skin, eyes, and respiratory system.[1] |

| Oral Toxicity | H302 (Harmful if swallowed) | Treat as a potent bioactive; wear full PPE. |

| Storage | Hygroscopic | Store in desiccator at RT or -20°C. |

| Stability | Acid Stable / Base Labile | Stable in acidic media; free base oxidizes slowly in air. |

Self-Validating Safety Check:

-

Before opening the vial, check the physical state. If the white powder has turned into a sticky gum, it has absorbed moisture (hydrolysis risk). Dry under high vacuum over P₂O₅ before use.

References

-

PubChem. (2025).[1] Compound Summary: 3-(Aminomethyl)benzamide.[1][4][5] National Library of Medicine. [Link]

-

Kalinichenko, E. N., et al. (2019).[6] Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543.[6] [Link]

-

Taylor & Francis Group. (2019). 3-Aminobenzamide vs Analogues in PARP Inhibition. Chemistry and Pharmacology of Anticancer Drugs. [Link]

Sources

- 1. 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Aminomethyl)benzamide [myskinrecipes.com]

- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 102562-86-7|3-(Aminomethyl)benzamide|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Aminomethyl)benzamide hydrochloride chemical properties and structure

This technical guide details the physicochemical profile, synthesis, and applications of 3-(Aminomethyl)benzamide hydrochloride , a critical bifunctional building block in medicinal chemistry.

Physicochemical Profiling, Synthetic Utility, and Structural Mechanisms

Executive Summary & Chemical Identity[1]

3-(Aminomethyl)benzamide hydrochloride is a bifunctional aromatic scaffold characterized by a primary amide and a primary benzylic amine. While structurally related to the classical PARP inhibitor 3-aminobenzamide (3-AB) , this compound possesses distinct electronic and steric properties due to the methylene bridge (

It serves as a high-value "fragment" in Fragment-Based Drug Discovery (FBDD), particularly for targeting serine proteases and kinases where the benzylamine moiety mimics lysine/arginine side chains, and the amide functions as a hydrogen bond donor/acceptor anchor.

Chemical Identity Table[2][3]

| Property | Specification |

| Chemical Name | 3-(Aminomethyl)benzamide hydrochloride |

| CAS Number (HCl Salt) | 903556-10-5 |

| CAS Number (Free Base) | 102562-86-7 |

| Molecular Formula | |

| Molecular Weight | 186.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| pKa (Calculated) | Amine: ~9.3 (Protonated at pH 7.4) Amide: ~15 (Neutral) |

| Melting Point | >230°C (Decomposes) |

Structural Architecture & Pharmacophore Analysis

To understand the utility of 3-(Aminomethyl)benzamide, one must distinguish it from its analog, 3-aminobenzamide. The insertion of a methylene group alters the vector of the amine interaction and its basicity.

Comparative Structural Logic (DOT Visualization)

The following diagram illustrates the structural divergence and pharmacophoric implications between the classical PARP inhibitor and the subject compound.

Figure 1: Structural divergence between 3-aminobenzamide and 3-(aminomethyl)benzamide. The methylene bridge in the latter disrupts the aniline-ring conjugation, increasing basicity and flexibility.

Mechanistic Implications[4][5]

-

Basicity Shift: The aniline nitrogen in 3-AB is weakly basic (pKa ~3-4) due to resonance with the ring. The benzylamine nitrogen in 3-(Aminomethyl)benzamide is highly basic (pKa ~9.3), ensuring it is positively charged at physiological pH. This makes it an excellent mimic for the P1 residue (Arginine/Lysine) in trypsin-like serine protease inhibitors.

-

Vector Geometry: The methylene spacer allows the amine to reach deeper into polar pockets (e.g., the Asp189 specificity pocket in trypsin) compared to the rigid aniline of 3-AB.

Synthesis & Manufacturing Protocol

The synthesis of 3-(Aminomethyl)benzamide hydrochloride typically proceeds via the selective reduction of 3-cyanobenzamide. This route avoids the protection/deprotection steps required if starting from dicarboxylic acids.

Synthetic Pathway[6][7]

Figure 2: Synthetic route via catalytic hydrogenation of the nitrile precursor followed by hydrochloride salt formation.[1]

Detailed Protocol (Lab Scale)

-

Reduction:

-

Dissolve 3-cyanobenzamide (1.0 eq) in methanolic ammonia (7N).

-

Add Raney-Nickel catalyst (approx. 20 wt% of substrate) under an argon atmosphere.

-

Hydrogenate at 40–50 psi at room temperature for 12–18 hours. Note: Ammonia suppresses the formation of secondary amine dimers.

-

Filter catalyst through Celite (Caution: Raney-Ni is pyrophoric).

-

Concentrate filtrate to obtain the crude free base.

-

-

Salt Formation:

-

Dissolve the crude oil/solid in a minimal volume of Ethanol or Methanol.

-

Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

-

Precipitate forms immediately. Dilute with Diethyl Ether to maximize yield.

-

Filter, wash with Ether, and dry under vacuum.

-

Therapeutic Applications & Drug Design[7]

Fragment-Based Drug Discovery (FBDD)

This compound is a "privileged structure" in FBDD libraries.

-

Amide Motif: Binds to the "hinge region" of kinases or the backbone of protease active sites.

-

Amine Motif: Explores solvent-exposed regions or specificity pockets.

-

Linker Capability: The primary amine serves as a reactive handle for conjugation to E3 ligase ligands (for PROTACs) or fluorophores.

Serine Protease Inhibition

Unlike 3-aminobenzamide (a PARP inhibitor), 3-(aminomethyl)benzamide derivatives often target Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa).

-

Mechanism: The charged ammonium group (

) forms a salt bridge with the conserved Aspartate residue at the bottom of the S1 specificity pocket. -

Reference: Bioorg. Med. Chem. Lett. studies on benzamidine mimics often use aminomethyl-benzamides as bioisosteres to improve oral bioavailability (reducing the high basicity of amidines).

Handling, Stability, and Safety

Stability Profile

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic . It must be stored in a desiccator.

-

Thermal Stability: Stable up to ~200°C, but prolonged heating in solution can lead to amide hydrolysis (releasing ammonia).

-

Solution Stability: Aqueous solutions are stable at pH 2–7. Above pH 8, the free base may precipitate or undergo oxidation over time.

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[3]

References

-

Sigma-Aldrich. 3-(Aminomethyl)benzamide hydrochloride Product Specification.Link

-

PubChem. Compound Summary: 3-(Aminomethyl)benzamide.[2] National Library of Medicine. Link

-

BenchChem. Chemical Structure and Properties: CAS 102562-86-7.[2][4]Link

-

CymitQuimica. Product Catalog: 3-(Aminomethyl)benzamide hydrochloride (CAS 903556-10-5).[5]Link

Sources

Technical Guide: Characterization and Application of 3-(Aminomethyl)benzamide Hydrochloride in Cancer Research

This technical guide provides an in-depth framework for the utilization of 3-(Aminomethyl)benzamide hydrochloride in cancer cell line research.

Critical Editorial Note: While 3-Aminobenzamide (3-AB) is the prototypical PARP inhibitor cited in historical literature, 3-(Aminomethyl)benzamide is a distinct structural analog (CAS: 102562-86-7 / 14450-64-7). This guide addresses the specific properties of the aminomethyl variant, treating it as both a functionalized benzamide pharmacophore (for PARP/Protease inhibition) and a critical chemical intermediate (linker) in modern drug design (e.g., PROTACs).

Executive Summary & Chemical Identity

3-(Aminomethyl)benzamide Hydrochloride represents a functionalized scaffold within the benzamide class of small molecules. Unlike the classic 3-aminobenzamide (which contains an aniline amine), this molecule features a benzylamine moiety. This structural modification alters its pKa, solubility, and binding kinetics, making it a versatile tool for two primary applications in oncology:

-

Fragment-Based Screening: As a probe for poly(ADP-ribose) polymerase (PARP) inhibition and serine protease inhibition (mimicking the arginine side chain).

-

Synthetic Intermediate: As a "linker-ready" warhead for designing Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

Chemical Specifications

| Property | Detail |

| IUPAC Name | 3-(Aminomethyl)benzamide hydrochloride |

| CAS Number | 102562-86-7 (HCl salt); 14450-64-7 (Free base) |

| Molecular Formula | C₈H₁₀N₂O[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 186.64 g/mol |

| Solubility | High in Water (>50 mg/mL), DMSO; Low in non-polar solvents. |

| pKa (approx) | ~9.5 (Benzylamine), ~14 (Amide) |

Mechanism of Action: The Benzamide Pharmacophore

To effectively utilize this compound, researchers must understand the "Benzamide Core" mechanism. The benzamide moiety mimics the nicotinamide ring of NAD+, the substrate for PARP enzymes.

Primary Pathway: PARP Inhibition & Synthetic Lethality

In cancer cell lines (particularly BRCA-deficient lines like HCC1937 or MDA-MB-436 ), benzamides compete with NAD+ for the active site of PARP1/2.

-

Action: Prevents PARylation of nuclear proteins.

-

Consequence: Single-strand DNA breaks (SSBs) cannot be repaired via Base Excision Repair (BER).

-

Outcome: SSBs convert to double-strand breaks (DSBs) during replication, triggering apoptosis in cells lacking Homologous Recombination (HR) repair.

Secondary Potential: Serine Protease Inhibition

The aminomethyl group is highly basic (positively charged at physiological pH), mimicking the side chain of Arginine. This allows the molecule to potentially bind the S1 pocket of trypsin-like serine proteases (e.g., uPA , Matriptase ), which are drivers of cancer metastasis.

Mechanistic Visualization

The following diagram illustrates the dual-potential pathway and the downstream cellular fate.[6]

Caption: Mechanistic bifurcation of 3-(Aminomethyl)benzamide. Pathway A (Solid) represents the primary PARP-driven mechanism in DNA repair deficient cells. Pathway B (Dotted) represents potential off-target protease inhibition relevant to metastasis.

Experimental Protocols

These protocols are designed for self-validation . Every assay includes internal controls to verify that the observed effect is due to the specific molecule and not experimental artifacts (e.g., pH shock from the HCl salt).

Stock Solution Preparation (Critical Step)

The hydrochloride salt is acidic. Direct addition to cell media without buffering will cause cytotoxicity due to acidosis, not drug activity.

-

Weighing: Measure 18.66 mg of 3-(Aminomethyl)benzamide HCl.

-

Solvent: Dissolve in 1.0 mL of sterile, nuclease-free water (creates a 100 mM stock).

-

Note: Unlike the free base, the HCl salt is highly water-soluble. DMSO is not strictly required but can be used if combining with other hydrophobic drugs.

-

-

Neutralization (Mandatory): If adding >1% v/v to media, verify media pH. The natural buffering capacity of bicarbonate media (DMEM/RPMI) usually handles up to 1 mM final concentration. For higher concentrations, neutralize the stock with equimolar NaOH or use HEPES-buffered media.

-

Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Protocol A: Chemosensitization Assay (Synergy Assessment)

Benzamides are often weak as monotherapies but potent sensitizers to alkylating agents (e.g., Temozolomide, Cisplatin).

Cell Lines:

-

Test: HeLa (Cervical), MCF-7 (Breast), U87 (Glioblastoma).

-

Control: MCF-10A (Non-tumorigenic breast epithelial).

Workflow:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

-

Pre-treatment: Treat cells with 3-(Aminomethyl)benzamide HCl (Gradient: 0, 10, 50, 100, 500 µM) for 2 hours prior to genotoxin addition.

-

Rationale: Inhibiting PARP before DNA damage occurs ensures repair machinery is disabled at the moment of insult.

-

-

Genotoxin Pulse: Add Alkylating Agent (e.g., Temozolomide) at its IC20 concentration.

-

Incubation: Incubate for 48–72 hours.

-

Readout: Assess viability using CCK-8 or CellTiter-Glo (ATP).

-

Calculation: Calculate the Sensitization Factor (SF) :

-

Success Criterion: SF > 1.5 indicates significant sensitization.

-

Protocol B: PARP Activity Validation (ELISA/Western)

To confirm the mechanism, you must prove PARP is actually inhibited.

-

Induction: Treat cells with H₂O₂ (100 µM, 15 min) to induce massive DNA damage and PARP activation.

-

Treatment: Co-treat with 3-(Aminomethyl)benzamide HCl (100 µM).

-

Lysis: Lyse cells immediately in RIPA buffer containing PARG inhibitors (ADP-HPD) to prevent PAR degradation.

-

Detection:

-

Western Blot: Probe for Poly(ADP-ribose) (PAR) polymers (Clone 10H antibody).

-

Result: H₂O₂ alone = Strong Smear (high PAR). H₂O₂ + Inhibitor = Clean lane (low PAR).

-

Data Presentation & Analysis

When reporting results, structure your data to highlight the shift in viability curves.

Expected Results Table

| Cell Line | Treatment Condition | IC50 (µM) | Interpretation |

| HeLa | Genotoxin Alone | 50.0 | Baseline resistance. |

| HeLa | Genotoxin + 3-(Aminomethyl)benzamide (100 µM) | 12.5 | Synergy. Repair inhibition sensitized cells. |

| HCC1937 (BRCA-) | 3-(Aminomethyl)benzamide (Monotherapy) | 15.0 | Synthetic Lethality. Effective as single agent. |

| MCF-10A (Normal) | 3-(Aminomethyl)benzamide (Monotherapy) | >1000 | Low Toxicity. Safe therapeutic window. |

Experimental Workflow Diagram

Use this logic flow to plan your weekly schedule.

Caption: Standard 4-day workflow for evaluating chemosensitization potential.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | Salt dissociation/pH shock. | Dissolve in water first, then dilute. Do not add solid powder directly to media. |

| No Sensitization | Timing mismatch. | Ensure the inhibitor is added before the DNA damaging agent. PARP responds in seconds; the inhibitor must be pre-bound. |

| High Toxicity in Controls | Off-target amine effects. | The primary amine can be toxic at >1mM. Titrate down or verify pH of the stock solution. |

References

-

Mechanism of Benzamide PARP Inhibition Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[6][8] Pharmacological Reviews, 54(3), 375-429.

-

Structural Data & Chemical Properties National Center for Biotechnology Information. (2024).[9] PubChem Compound Summary for CID 2756042, 3-(Aminomethyl)benzamide hydrochloride.

-

Protocols for PARP Activity Measurement Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777.

-

Chemosensitization in Cancer Cell Lines Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of poly(ADP-ribose) polymerase inhibitors. Nature Reviews Drug Discovery, 12(11), 850-873.

Sources

- 1. 102562-86-7|3-(Aminomethyl)benzamide|BLD Pharm [bldpharm.com]

- 2. Benzydamine Hydrochloride - LKT Labs [lktlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 7. Benzamidine - Wikipedia [en.wikipedia.org]

- 8. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating DNA Repair Pathways with 3-(Aminomethyl)benzamide Hydrochloride: A Technical Guide

An In-depth Technical Guide for Researchers

Abstract

3-(Aminomethyl)benzamide hydrochloride, more commonly referred to in literature as 3-Aminobenzamide (3-AB), stands as a cornerstone chemical probe in the study of cellular DNA repair mechanisms. As a potent, first-generation inhibitor of poly(ADP-ribose) polymerase (PARP), 3-AB has been instrumental in elucidating the intricate processes of DNA damage signaling and repair, particularly the base excision repair (BER) pathway. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-AB, from its core mechanism of action to detailed, field-proven experimental protocols. We delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.

Introduction: The Central Role of 3-Aminobenzamide in DNA Repair Research

The integrity of the genome is under constant assault from both endogenous metabolic byproducts and exogenous genotoxic agents. To counteract this, cells have evolved a sophisticated network of DNA damage response (DDR) pathways. Central to many of these pathways are the Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. These enzymes act as cellular sentinels, detecting DNA strand breaks and orchestrating their repair.

3-Aminobenzamide (3-AB) is a small molecule that has been pivotal in dissecting the function of PARP enzymes for decades.[1] It functions as a competitive inhibitor, providing a powerful tool to probe the consequences of PARP inhibition in various biological contexts.[2] While newer, more specific PARP inhibitors have entered clinical use, 3-AB remains an invaluable and cost-effective reagent in the research laboratory for fundamental studies of DNA repair, cell death, and drug synergy. This guide will provide the foundational knowledge and practical workflows required to effectively leverage 3-AB in DNA repair studies.

Physicochemical Properties

A clear understanding of the inhibitor's properties is the first step in rigorous experimental design.

| Property | Value | Source |

| Common Name | 3-Aminobenzamide (3-AB) | N/A |

| Systematic Name | 3-(Aminomethyl)benzamide | [3] |

| CAS Number | 3544-24-9 | [2] |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Solubility | Water (≥23.45 mg/mL), Ethanol (≥48.1 mg/mL), DMSO (≥7.35 mg/mL) | [4] |

| Storage | Store solid powder at -20°C. Aliquot stock solutions to avoid freeze-thaw cycles. | [4] |

Mechanism of Action: Unraveling PARP Inhibition

To utilize 3-AB effectively, one must first grasp the biological process it disrupts: PARylation.

The Role of PARP1 in Base Excision Repair (BER)

Base Excision Repair is a primary pathway for repairing DNA damage from oxidation and alkylation, which often result in single-strand breaks (SSBs).

-

Damage Recognition: PARP1 rapidly detects and binds to SSBs.

-

Catalytic Activation: Upon binding to damaged DNA, PARP1's catalytic activity is dramatically increased.

-

PARylation: Using cellular nicotinamide adenine dinucleotide (NAD⁺) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) and covalently attaches them to itself (auto-PARylation) and other proteins near the damage site, including histones.

-

Scaffold Formation & Recruitment: The negatively charged PAR chains act as a scaffold, recruiting other key DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1) and DNA Ligase III, to the site of damage.

-

Repair and Resolution: This complex of proteins processes and ligates the broken DNA strand, after which PAR chains are degraded by Poly(ADP-ribose) glycohydrolase (PARG), releasing PARP1 from the DNA.

3-AB as a Competitive Inhibitor

3-AB exerts its effect by acting as a structural mimic of the nicotinamide portion of NAD⁺. It competitively binds to the NAD⁺-binding pocket within the catalytic domain of PARP enzymes.[2] This action has critical downstream consequences:

-

Blocks PAR Synthesis: It prevents the synthesis and elongation of PAR chains.[2]

-

Impairs Repair Protein Recruitment: Without the PAR scaffold, the efficient recruitment of XRCC1, DNA Ligase III, and other factors is stalled.

-

Delays Strand Ligation: The ultimate consequence is a significant delay in the rejoining (ligation) of single-strand breaks.[5][6] This creates a state where repair is initiated (the break is recognized) but not completed, leading to an accumulation of unresolved SSBs.

This mechanism is fundamental to 3-AB's utility in research. It allows scientists to create a "lesion accumulation" phenotype to study repair kinetics and to potentiate the effects of DNA damaging agents.

Core Applications & Experimental Protocols

The inhibitory action of 3-AB can be leveraged in several key experimental paradigms. The following protocols are designed to be robust and serve as templates for adaptation to specific cell lines and research questions.

Application 1: Potentiating the Cytotoxicity of Genotoxic Agents

A primary use of 3-AB is to enhance the cell-killing effects of DNA-damaging agents, such as alkylating agents (e.g., methyl methanesulfonate, MMS) or hydrogen peroxide (H₂O₂).[7][8] By inhibiting PARP-mediated repair, lesions that would normally be resolved become lethal.

Objective: To quantify the synergistic effect of 3-AB on the cytotoxicity of a DNA-damaging agent.

Materials:

-

Cell line of interest (e.g., HeLa, CHO, A549)

-

Complete culture medium

-

96-well cell culture plates

-

3-Aminobenzamide (prepare a 100 mM stock in sterile water or DMSO)

-

DNA-damaging agent (e.g., MMS, prepare a fresh stock solution)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit

-

Plate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and reach ~70-80% confluency at the end of the experiment. Incubate for 18-24 hours.

-

Treatment Matrix Setup: Design a matrix of treatments. This should include:

-

Vehicle control (medium +/- DMSO)

-

3-AB alone (e.g., 5 mM)

-

DNA-damaging agent alone (a serial dilution, e.g., 8-10 concentrations)

-

DNA-damaging agent (same serial dilution) + a fixed concentration of 3-AB (e.g., 5 mM)

-

-

Drug Addition:

-

Causality Insight: Pre-treatment with 3-AB is often not necessary as its inhibitory action is rapid. Co-treatment is standard.

-

Carefully remove the old medium and add fresh medium containing the respective drug concentrations.

-

-

Incubation: Incubate the plate for a period relevant to the cell cycle of your chosen cell line (e.g., 48-72 hours).

-

Viability Assessment:

-

Approximately 4 hours before the end of the incubation, add MTT reagent to each well according to the manufacturer's protocol.

-

Incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals using the provided solubilization buffer.

-

-

Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

-

Analysis: Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the dose-response curves for the damaging agent with and without 3-AB. Calculate the IC₅₀ values for both conditions to determine the dose enhancement factor.

Application 2: Studying DNA Strand Break Repair Kinetics

3-AB is used to delay the ligation step of BER, allowing for the detection and quantification of repair intermediates (SSBs). The alkaline comet assay is a sensitive method for visualizing these breaks at the single-cell level.

Objective: To visually demonstrate that 3-AB causes an accumulation of SSBs after treatment with a DNA-damaging agent.

Materials:

-

Cell line of interest

-

6-well plates

-

3-Aminobenzamide

-

DNA-damaging agent (e.g., 100 µM H₂O₂ for a short duration like 15 min on ice)

-

Comet assay slides and reagents (Low melting point agarose, Lysis buffer, Alkaline electrophoresis buffer)

-

Fluorescence microscope with appropriate filters

-

DNA stain (e.g., SYBR Gold, propidium iodide)

-

Comet scoring software

Methodology:

-

Cell Treatment:

-

Seed cells in 6-well plates. Grow to ~80% confluency.

-

Create four treatment groups: (1) Vehicle Control, (2) 3-AB alone, (3) Damaging agent alone, (4) Damaging agent + 3-AB.

-

Causality Insight: For observing repair kinetics, the damaging agent is often applied for a short period, then washed out, and cells are allowed to repair in media with or without 3-AB for various time points (e.g., 0, 15, 30, 60 min).

-

-

Slide Preparation:

-

Harvest cells by trypsinization and resuspend at ~1x10⁵ cells/mL in ice-cold PBS.

-

Mix a small volume of cell suspension with molten low-melting-point agarose.

-

Pipette the mixture onto a comet assay slide and allow it to solidify.

-

-

Cell Lysis: Immerse the slides in cold lysis buffer for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding & Electrophoresis:

-

Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Let the DNA unwind for 20-40 minutes.

-

Causality Insight: The high pH denatures the DNA and expresses SSBs and alkali-labile sites.

-

Apply voltage (e.g., ~25V, ~300mA) for 20-30 minutes. The negatively charged, broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with an appropriate fluorescent dye.

-

Visualization and Scoring:

-

Image the slides using a fluorescence microscope.

-

Analyze at least 50-100 cells per slide using comet scoring software. Key metrics include % Tail DNA and Tail Moment. An increase in these metrics indicates more DNA damage.

-

Trustworthiness and Critical Considerations

Self-Validating Systems: Each experiment should include critical controls to ensure the observed effects are specifically due to PARP inhibition.

-

3-AB Alone Control: This is crucial to confirm that 3-AB is not cytotoxic at the working concentration used in your specific cell line.[9] While generally considered non-toxic at standard concentrations, this must be empirically verified.[10]

-

Positive Damage Control: The "damaging agent alone" group validates that the agent is effective and provides the baseline against which potentiation is measured.

Field-Proven Insights:

-

Concentration Matters: The effective concentration of 3-AB can vary. While 1-10 mM is common for cytotoxicity studies, complete PARP inhibition in biochemical assays can be achieved at lower concentrations (e.g., 50 µM was shown to inhibit PARP activity by 90% in one study).[11][12] It is recommended to perform a dose-response for PARP inhibition (e.g., via Western blot for PAR) to determine the optimal concentration for your system.

-

First-Generation Inhibitor: As a first-generation inhibitor, 3-AB is less specific than newer compounds like Olaparib or Talazoparib.[1] At high concentrations, off-target effects are possible. For studies requiring exquisite specificity, a modern, clinically relevant PARP inhibitor might be a better choice, but 3-AB remains the standard for many foundational experiments.

-

Reversibility: The inhibitory action of 3-AB is reversible.[8] Washing the compound out of the culture medium will allow repair to resume, a feature that can be exploited in pulse-chase-style experiments to study repair kinetics.[8]

Conclusion and Future Perspectives

3-Aminobenzamide has been an indispensable tool in the DNA repair field, providing the foundational evidence that PARP enzymes are critical for the efficient repair of single-strand breaks. The insights gained from studies using 3-AB directly paved the way for the "synthetic lethality" concept and the subsequent development of PARP inhibitors as a major class of anti-cancer therapeutics.[12]

Today, 3-AB continues to be a valuable reagent for investigating fundamental DNA repair mechanisms, exploring synergistic drug combinations, and studying the expanding roles of PARP in other cellular processes like inflammation, antiviral immunity, and cell death.[2][13] Its well-characterized mechanism, accessibility, and extensive historical data make it an essential component of the modern molecular biology toolkit.

References

- 3-Aminobenzamide (Standard) | PARP Inhibitor. MedchemExpress.com.

- Effect of 3-aminobenzamide on the process of ultraviolet-induced DNA excision repair. PubMed.

- 3-Aminobenzamide (PARP-IN-1): Applied Workflows & Trouble.... Online Inhibitor.

- Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase. PubMed.

- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell de

- Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. PubMed.

- Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. PubMed.

- 3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor. MedChemExpress.

- Unleashing the Full Potential of 3-Aminobenzamide (PARP-I.... Online Inhibitor.

- Overview of Base Excision Repair Biochemistry. PMC - NIH.

- Effect of 3-aminobenzamide on DNA strand-break rejoining and cytotoxicity in CHO cells tre

- 3-Aminobenzamide (PARP-IN-1): Advanced Mechanisms and Nov.... Online Inhibitor.

- Effect of 3-aminobenzamide on the rate of ligation during repair of alkyl

- Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell de

- 3AB, a PARP inhibitor, induced aneuploidy of chromosomes....

- First-generation PARP inhibitor, 3-AB and second-generation PARP....

- 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Rese....

- 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327. PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chempaign.net [chempaign.net]

- 3. 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chempaign.net [chempaign.net]

- 5. Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 3-aminobenzamide on DNA strand-break rejoining and cytotoxicity in CHO cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 13. chempaign.net [chempaign.net]

3-(Aminomethyl)benzamide Hydrochloride: Structural Scaffold & HDAC Inhibition Potential

The following technical guide details the structural and functional profile of 3-(Aminomethyl)benzamide hydrochloride, analyzing its utility in the context of Histone Deacetylase (HDAC) inhibitor development.

Executive Summary

3-(Aminomethyl)benzamide hydrochloride (CAS: 102562-86-7) is a functionalized benzene derivative primarily utilized as a fragment scaffold and chemical building block in medicinal chemistry. While often investigated in the context of poly(ADP-ribose) polymerase (PARP) inhibition due to its structural similarity to 3-aminobenzamide, its potential in Histone Deacetylase (HDAC) inhibition lies in its role as a "linker-cap" precursor rather than a standalone Zinc-Binding Group (ZBG).

This guide analyzes the compound's physicochemical profile, contrasts its geometry with the established ortho-amino benzamide pharmacophore (e.g., Entinostat), and outlines experimental protocols for evaluating its activity in fragment-based screening.

Critical Distinction:

-

2-Aminobenzamide: The classic ZBG for Class I Selective HDAC inhibitors (e.g., Entinostat).

-

3-(Aminomethyl)benzamide: A structural hybrid/scaffold used to probe linker length and channel occupancy in HDAC active sites.

Chemical Profile & Pharmacophore Analysis[4][5]

Structural Specifications

| Property | Data |

| IUPAC Name | 3-(Aminomethyl)benzamide hydrochloride |

| CAS Number | 102562-86-7 |

| Molecular Formula | C₈H₁₀N₂O · HCl |

| Molecular Weight | 186.64 g/mol (salt) |

| Solubility | Water (High), DMSO (Moderate) |

| Key Functional Groups | Primary Amide (Potential ZBG), Primary Amine (Linker/Cap attachment) |

The "Benzamide" HDAC Pharmacophore

To understand the potential of 3-(Aminomethyl)benzamide, one must compare it to the validated binding mode of benzamide-based HDAC inhibitors.

-

The Classic Mechanism (Entinostat/MS-275): Potent benzamide inhibitors utilize an 2-aminoanilide moiety. The amide oxygen binds the Zinc ion (Zn²⁺) at the bottom of the catalytic pocket, while the ortho-amino group forms a critical hydrogen bond with a conserved histidine residue (His140/141 in HDAC1), stabilizing the transition state.

-

The 3-(Aminomethyl) Variance: The subject compound possesses a meta-aminomethyl group.

-

Zinc Binding: The amide group can theoretically coordinate Zn²⁺, but it lacks the ortho-amino stabilizing interaction.

-

Steric Fit: The methylene spacer (-CH2-) extends the amine further from the ring, altering the geometry. This makes the molecule less likely to act as a potent ZBG itself, but highly valuable as a Linker-Cap fragment that extends towards the pocket rim.

-

Mechanistic Diagram: Binding Mode Comparison

The following diagram contrasts the binding topology of a classic Class I inhibitor against the 3-(Aminomethyl)benzamide fragment.

Caption: Comparative binding logic showing why the subject compound is a scaffold (yellow) rather than a potent ZBG (blue).

Experimental Protocols

Protocol A: Fragment Screening (Fluorometric Assay)

Since 3-(Aminomethyl)benzamide is likely a weak inhibitor (IC50 > 10 µM), standard assays must be modified for high-concentration fragment screening to detect low-affinity binding.

Objective: Determine the intrinsic inhibitory constant (Ki) of the fragment.

Reagents:

-

Enzyme: Recombinant Human HDAC1 and HDAC3 (BPS Bioscience or equivalent).

-

Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

Control: Entinostat (Positive), DMSO (Negative).

Workflow:

-

Preparation: Dissolve 3-(Aminomethyl)benzamide HCl in DMSO to a stock of 100 mM.

-

Dilution: Prepare a serial dilution ranging from 10 mM down to 1 µM (High concentration is necessary for fragments).

-

Incubation:

-

Mix 10 µL Enzyme solution + 5 µL Compound.

-

Incubate at 37°C for 30 minutes (Benzamides often exhibit slow-binding kinetics; extended pre-incubation is crucial).

-

-

Reaction: Add 15 µL Substrate solution. Incubate for 30–60 mins.

-

Termination: Add Developer solution (Trypsin/Trichostatin A) to release the fluorophore.

-

Read: Measure fluorescence at Ex/Em = 360/460 nm.

Data Analysis: Calculate % Inhibition. If IC50 is not reached at 100 µM, report as "% Inhibition @ 1 mM".

Protocol B: Synthetic Derivatization (Lead Optimization)

To utilize this compound as a scaffold, the free amine is coupled to a "Cap" group (surface recognition domain) to improve potency.

Reaction Scheme (Amide Coupling):

-

Reactants: Carboxylic Acid "Cap" (e.g., N-substituted indole-3-carboxylic acid) + 3-(Aminomethyl)benzamide HCl.

-

Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq) in DMF.

-

Procedure:

-

Stir Carboxylic Acid + HATU + DIPEA in DMF for 15 min.

-

Add 3-(Aminomethyl)benzamide HCl.

-

Stir at RT for 12 hours.

-

Purify via HPLC.

-

-

Result: A probe molecule where the benzamide targets the Zinc pocket and the "Cap" interacts with the protein surface, connected by the aminomethyl linker.

Logical Workflow: From Fragment to Lead

This diagram illustrates how 3-(Aminomethyl)benzamide fits into the drug discovery pipeline.

Caption: Strategic workflow for utilizing the scaffold in medicinal chemistry campaigns.

References

-

Review of Benzamide HDAC Inhibitors

- Title: Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu

- Source: PubMed / Future Medicinal Chemistry (2024).

-

URL:[Link]

-

Entinostat (MS-275)

-

Fragment-Based Drug Discovery (HDACs)

-

Chemical Data Source

- Title: 3-(Aminomethyl)benzamide Hydrochloride Compound Summary.

- Source: PubChem.

-

URL:[Link]

Sources

- 1. 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) polymerase, is a stimulator, not an inhibitor, of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]

- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Early-Stage Research on 3-(Aminomethyl)benzamide Hydrochloride Derivatives

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Version: 1.0

Executive Summary: The "Privileged" Benzamide Scaffold

In the landscape of fragment-based drug discovery (FBDD), 3-(Aminomethyl)benzamide (3-AMB) represents a distinct evolution from the classical PARP inhibitor 3-aminobenzamide (3-AB). While 3-AB relies on an aniline moiety directly attached to the aromatic ring, 3-AMB introduces a methylene spacer (

This subtle structural modification fundamentally alters the physicochemical properties and synthetic utility of the scaffold:

-

Basicity & Solubility: The benzylamine nitrogen (

) is significantly more basic than the aniline nitrogen ( -

Vector Exploration: The aminomethyl group acts as a flexible "linker arm," enabling the attachment of diversity elements that can reach into the adenosine-binding pocket of PARP or the S1/S2 pockets of serine proteases (e.g., Thrombin, Factor VIIa).

-

Synthetic Versatility: The primary amine is highly nucleophilic, facilitating rapid library generation via amide coupling, reductive amination, or urea formation without the sluggish reactivity often seen with electron-deficient anilines.

This guide details the synthesis, derivatization, and biological evaluation of 3-AMB derivatives, positioning them as versatile tools for targeting PARP enzymes , Kinases (Src family) , and Serine Proteases .

Chemical Space & Pharmacophore Analysis[1][2]

The 3-AMB scaffold offers two distinct vectors for medicinal chemistry optimization. Understanding these vectors is critical for designing bioactive derivatives.[1]

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates the core scaffold and the strategic points for chemical modification.

Caption: SAR map highlighting the dual-functionality of the 3-AMB scaffold: the benzamide "anchor" for active site binding and the aminomethyl "arm" for library expansion.

Synthetic Protocols

The synthesis of 3-(Aminomethyl)benzamide derivatives typically begins with the reduction of 3-cyanobenzamide, followed by immediate protection or salt formation to prevent polymerization or oxidation.

Synthesis of the Core Scaffold (HCl Salt)

Objective: Produce high-purity 3-(Aminomethyl)benzamide Hydrochloride.

Reagents:

-

Starting Material: 3-Cyanobenzamide (CAS 22433-58-5)

-

Catalyst: Raney Nickel (activated) or Pd/C

-

Solvent: Methanol (saturated with

to suppress secondary amine formation) -

Acid source: 4N HCl in Dioxane[2]

Step-by-Step Protocol:

-

Hydrogenation: Dissolve 3-cyanobenzamide (10 mmol) in methanolic ammonia (50 mL). Add Raney Nickel (approx. 10 wt%).

-

Reaction: Hydrogenate at 50 psi (3.4 bar) at room temperature for 18 hours. Monitor by TLC (System: DCM/MeOH/

90:9:1) for the disappearance of the nitrile. -

Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (Caution: Raney Ni is pyrophoric). Rinse with methanol.[2][3]

-

Salt Formation: Concentrate the filtrate in vacuo to a residue. Redissolve in minimal anhydrous ethanol or dioxane.

-

Precipitation: Dropwise add 4N HCl in dioxane (1.1 eq) at 0°C. A white precipitate of 3-(Aminomethyl)benzamide hydrochloride will form.

-

Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

Yield: Typically 75-85%.

-

Characterization:

(DMSO-

-

Library Generation (Amide Coupling)

Objective: Derivatize the aminomethyl group to create a focused library.

Protocol:

-

Activation: To a solution of the Carboxylic Acid Partner (

, 1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 min. -

Coupling: Add 3-(Aminomethyl)benzamide HCl (1.0 eq). Stir at RT for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

, and brine. -

Purification: Flash chromatography (DCM/MeOH gradient).

Biological Evaluation: PARP Inhibition

While 3-AB is a weak PARP inhibitor (

Diagram 2: Mechanism of Action (PARP Inhibition)

This diagram details the signaling pathway and the intervention point of benzamide derivatives.

Caption: Mechanistic flow showing how 3-AMB derivatives compete with NAD+ and induce PARP trapping, leading to synthetic lethality in BRCA-deficient cells.

In Vitro PARP Activity Assay Protocol

Principle: Measure the inhibition of biotinylated poly(ADP-ribose) formation on histone substrates.

Materials:

-

Recombinant PARP1 Enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Streptavidin-HRP

Procedure:

-

Preparation: Dilute 3-AMB derivatives in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM

, 1 mM DTT). -

Incubation: Add PARP1 enzyme and inhibitor to histone-coated wells. Incubate for 15 min at RT.

-

Reaction Start: Add Biotin-NAD+ / Activated DNA cocktail. Incubate for 60 min.

-

Detection: Wash wells, add Streptavidin-HRP, incubate 30 min, then add TMB substrate.

-

Analysis: Measure absorbance at 450 nm. Calculate

relative to DMSO control and standard (e.g., Olaparib or 3-AB).

Data Interpretation Table:

| Compound Class | R-Group (Aminomethyl) | Predicted Potency ( | Mechanism Note |

| Reference | None (3-AB) | 5 - 30 | Weak NAD+ mimic; no extension. |

| Scaffold | > 50 | Lacks hydrophobic interaction in adenosine pocket. | |

| Derivative A | 1 - 10 | Benzyl group reaches hydrophobic sub-pocket. | |

| Derivative B | < 500 nM | Potential for H-bonding with Ser904/Gly863 residues. |

Advanced Applications: Beyond PARP

While the benzamide core dictates PARP affinity, the 3-AMB scaffold is also a "privileged structure" for other targets.

Serine Protease Inhibitors

Research indicates that 4-(aminomethyl)benzamide derivatives act as trypsin inhibitors. The 3-isomer (3-AMB) is explored in designing inhibitors for Factor Xa and Thrombin . The aminomethyl group often mimics the P1 residue (Arginine/Lysine side chain) of the natural substrate.

Kinase Ligands (SH2 Domains)

Derivatives of 3-AMB have been utilized to design ligands for the Src SH2 domain . The benzamide acts as a phosphotyrosine mimetic or a scaffold to orient hydrophobic groups into the pY+3 pocket.

References

-

Synthesis & SAR of Benzamides

-

PARP Inhibitor Mechanisms

-

Chemical Properties & Building Blocks

-

Triazolylbenzophenone Derivatives (CNS Activity)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 12. 3-(Aminomethyl)benzamide | C8H10N2O | CID 10103327 - PubChem [pubchem.ncbi.nlm.nih.gov]

The PARP Inhibitor 3-(Aminomethyl)benzamide Hydrochloride: A Technical Guide for Investigating Neuroprotection in Preclinical Models

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological feature across these disorders is the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP), which leads to cellular energy depletion and neuronal death. This technical guide provides an in-depth exploration of 3-(Aminomethyl)benzamide hydrochloride (3-AB), a well-established PARP inhibitor, as a research tool for investigating neuroprotective strategies in preclinical models of neurodegeneration. We will delve into the molecular mechanisms of PARP-mediated neurotoxicity, the therapeutic rationale for PARP inhibition, and provide detailed, field-proven protocols for the application of 3-AB in both in vitro and in vivo models of Alzheimer's, Parkinson's, and Huntington's diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage PARP inhibition as a promising avenue for therapeutic intervention in neurodegenerative disorders.

Introduction: The Double-Edged Sword of PARP Activation in Neuronal Homeostasis

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that acts as a primary sensor of DNA damage.[1] In the face of mild genotoxic stress, PARP-1's activation is a key component of the DNA repair machinery, essential for maintaining genomic integrity and neuronal health.[1] However, in the context of the chronic and excessive cellular stress characteristic of neurodegenerative diseases—including excitotoxicity, oxidative stress, and neuroinflammation—PARP-1 can become overactivated.[2] This hyperactivation triggers a cascade of detrimental events, ultimately leading to a form of programmed cell death known as parthanatos.[3]

The central mechanism of PARP-1-mediated cell death involves the depletion of its substrate, nicotinamide adenine dinucleotide (NAD+).[4] Overactivated PARP-1 consumes vast quantities of NAD+ to synthesize long chains of poly(ADP-ribose) (PAR) polymers on target proteins. This rapid depletion of the cellular NAD+ pool cripples ATP production, leading to a catastrophic energy crisis and mitochondrial dysfunction.[2] Consequently, inhibiting PARP-1 overactivation with small molecules like 3-(Aminomethyl)benzamide (3-AB) presents a compelling therapeutic strategy to preserve neuronal viability and function. 3-AB, a structural analog of the nicotinamide portion of NAD+, acts as a competitive inhibitor of PARP enzymes, thereby preventing the excessive consumption of NAD+ and averting the subsequent energy collapse and cell death.[4]

The Mechanistic Triad: PARP, NAD+, and Sirtuins in Neurodegeneration

The neuroprotective effects of PARP inhibition extend beyond simply preventing energy failure. The interplay between PARP-1, NAD+, and the sirtuin family of NAD+-dependent deacetylases forms a critical regulatory axis in neuronal fate. Sirtuins, particularly SIRT1, are key regulators of cellular metabolism, stress resistance, and longevity. Their activity is intrinsically linked to the availability of NAD+.[5]

In a healthy neuron, there is a balance between NAD+ consumption by PARP-1 for DNA repair and its use by sirtuins to carry out their protective functions. However, during neurodegenerative insults, the hyperactivation of PARP-1 sequesters the available NAD+, effectively shutting down SIRT1 activity.[6] This suppression of SIRT1 signaling exacerbates neuronal damage, as SIRT1 is known to deacetylate and activate transcription factors involved in antioxidant defense and mitochondrial biogenesis.

By inhibiting PARP-1 with 3-AB, the cellular NAD+ pool is preserved, which in turn can restore SIRT1 activity.[5][6] This revitalized SIRT1 signaling can then promote neuroprotective pathways, creating a synergistic effect that goes beyond the immediate prevention of energy crisis.

Figure 1: The central role of PARP-1 hyperactivation in neurodegeneration and the mechanism of action for 3-AB.

Experimental Protocols for Investigating 3-AB in Neurodegenerative Disease Models

The following sections provide detailed, step-by-step protocols for utilizing 3-AB in established in vitro and in vivo models of Alzheimer's, Parkinson's, and Huntington's diseases. These protocols are designed to be adaptable to specific research questions and laboratory setups.

In Vitro Neuroprotection Assays

The human neuroblastoma cell line SH-SY5Y is a widely used and versatile model for studying neurodegenerative processes.[7] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for neuroprotection assays.

3.1.1. General Cell Culture and Differentiation of SH-SY5Y Cells

-

Cell Culture: Maintain SH-SY5Y cells in a growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in a 6-well plate at a low confluence (e.g., 10%) in warm growth medium.[8]

-

Differentiation: When the cells reach 40-50% confluence, initiate differentiation by replacing the growth medium with a differentiation medium containing DMEM with 1% FBS and 10 µM retinoic acid (RA). Change the medium every two days.[7][8] Differentiated, neuron-like cells should be apparent within 5-7 days.

3.1.2. Alzheimer's Disease Model: Aβ-induced Toxicity

-